molecular formula C16H16O5S B8816077 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8816077
M. Wt: 320.4 g/mol
InChI Key: OTGAYUCEDFKLHW-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C16H16O5S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16O5S

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H16O5S/c1-12-6-8-14(9-7-12)22(17,18)20-11-13-10-19-15-4-2-3-5-16(15)21-13/h2-9,13H,10-11H2,1H3

InChI Key

OTGAYUCEDFKLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (4.2 ml, 30 mmol was added, in one portion, and then, in portions, para-toluenesulfonyl chloride (5.7 g, 30 mmol was added, to a solution of 2-hydroxymethyl-1,4-benzodioxane (Maybridge, 5 g, 30 mmol) in methylene chloride (50 ml). A mild exothermic reaction ensued. The reaction mixture was stirred overnight. Precipitated triethylamine hydrochloride was separated by filtration and washed with methylene chloride (50 ml). The organic medium was washed with 10% aqueous hydrochloric acid (50 ml , water 50 ml , brine (30 ml), and dried over sodium sulfate. Purification of the crude product by column chromatography (400 g fine silica, hexane-ethyl acetatetriethylamine; 100:100:1) yielded pure (1,4-benzodioxan-2-yl)methyl tosylate (66%).
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Synthesis routes and methods II

Procedure details

A solution of toluene-4-sulphonyl chloride (60.25 g) in pyridine (75 ml) was added dropwise at 20° C. to a stirred solution of 1-(1,4-benzodioxan-2-yl)methanol (50 g) in pyridine (100 ml) and the mixture was stirred at ambient temperature for 18 hours then poured onto an excess of ice and hydrochloric acid (5M). The resulting solid was collected by filtration, washed well with water and dried in vacuo to give 1,4-benzodioxan-2-ylmethyl toluene-4-sulphonate as an off-white solid (82.3 g), m.p. 75°-78° C.
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